molecular formula C17H17N3O2S B2532442 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide CAS No. 1021045-62-4

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide

Cat. No. B2532442
CAS RN: 1021045-62-4
M. Wt: 327.4
InChI Key: SWRICYNWGHONCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a cascade reaction of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 . A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .


Molecular Structure Analysis

The molecular formula of DMTP is C19H15N3OS. The structure of similar compounds has been established by spectral data and a single-crystal X-ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids . The structures of newly synthesized compounds were established by spectral data and a single-crystal X-ray diffraction analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The yield of a similar compound was 65%, with a melting point of 236–238 °C (DMF/AcOH) .

Scientific Research Applications

Antioxidant Properties

Fused thiazolo[4,5-b]pyridines have been found to possess high antioxidant activity . Their ability to scavenge free radicals and protect cells from oxidative damage makes them valuable candidates for potential therapeutic interventions.

Herbicidal Activity

Some derivatives of thiazolo[4,5-b]pyridines exhibit herbicidal effects . These compounds could play a role in developing environmentally friendly herbicides to manage unwanted plant growth.

Antimicrobial Potential

Fused thiazolo[4,5-b]pyridines have demonstrated antimicrobial properties . Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. These compounds may contribute to the development of novel antimicrobial agents.

Anti-Inflammatory Effects

Certain thiazolo[4,5-b]pyridine derivatives exhibit anti-inflammatory activity . Their ability to modulate inflammatory pathways could be relevant for treating inflammatory diseases and conditions.

Antitumor Activity

Researchers have identified antitumor effects associated with some thiazolo[4,5-b]pyridine compounds . These molecules may interfere with cancer cell growth and survival, making them potential candidates for oncology research.

Drug Design and Medicinal Chemistry

The unique scaffold of thiazolo[4,5-b]pyridines, with multiple reactive sites, allows for extensive modifications . Medicinal chemists can explore these compounds for drug discovery, optimizing their pharmacological properties.

Mechanism of Action

The mechanism of action of similar compounds involves inhibitory activity against phosphoinositide 3-kinase (PI3K) enzymatic assay . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .

Future Directions

The future directions for “N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide” and similar compounds could involve further exploration of their biological activities. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . These compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Therefore, these compounds might be developed into novel anti-fibrotic drugs .

properties

IUPAC Name

N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-4-22-13-8-6-5-7-12(13)16(21)20-17-19-15-14(23-17)10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRICYNWGHONCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide

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